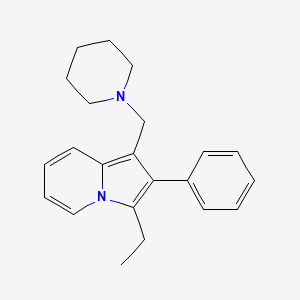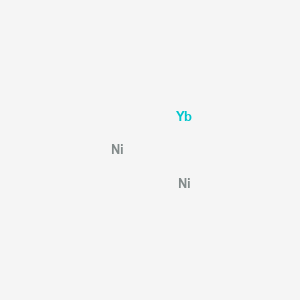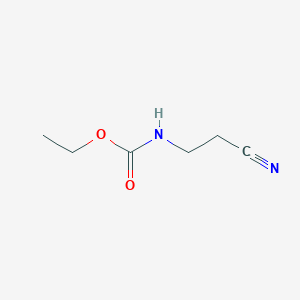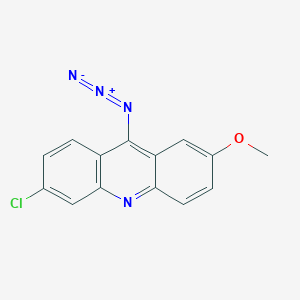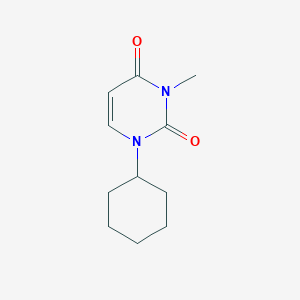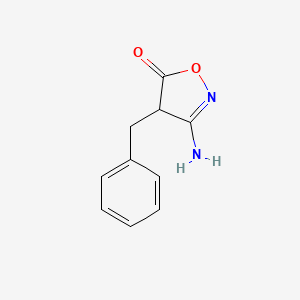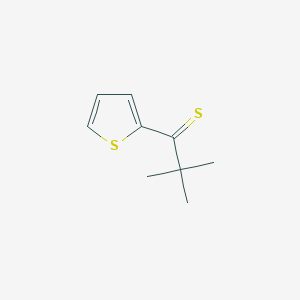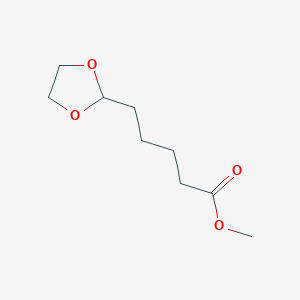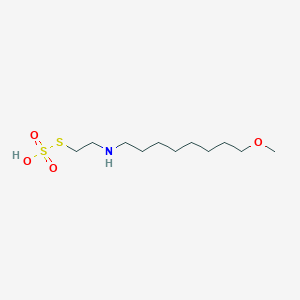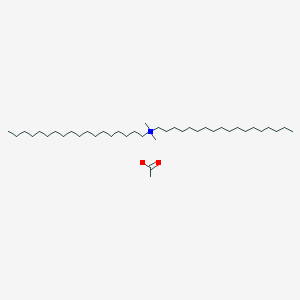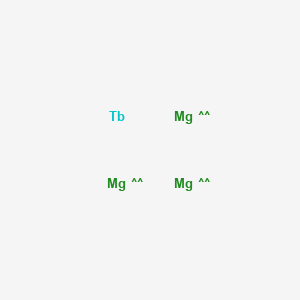
Magnesium--terbium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–terbium (3/1) is a compound formed by the combination of magnesium and terbium in a 3:1 ratio Magnesium is an alkaline earth metal, while terbium is a rare earth element
準備方法
Synthetic Routes and Reaction Conditions: Magnesium–terbium (3/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and terbium metals at high temperatures. The metals are heated together in a controlled environment to form the desired compound. Another method involves the reduction of terbium salts with magnesium in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods: Industrial production of magnesium–terbium (3/1) typically involves high-temperature methods, such as arc melting or induction melting, where the metals are combined and melted together. The molten mixture is then cooled and solidified to obtain the compound. These methods ensure the formation of a homogeneous product with consistent properties .
化学反応の分析
Types of Reactions: Magnesium–terbium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form oxides, or with halogens to form halides. It can also participate in redox reactions with other metals or compounds .
Common Reagents and Conditions: Common reagents used in reactions with magnesium–terbium (3/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions, such as in an inert atmosphere or at specific temperatures, to ensure the desired products are formed .
Major Products: The major products formed from reactions involving magnesium–terbium (3/1) include oxides, halides, and other coordination compounds. For example, reacting with oxygen forms magnesium oxide and terbium oxide, while reacting with hydrochloric acid forms magnesium chloride and terbium chloride .
科学的研究の応用
Magnesium–terbium (3/1) has several scientific research applications due to its unique properties. In materials science, it is used to develop advanced alloys with improved mechanical properties, such as increased strength and corrosion resistance. In chemistry, it serves as a catalyst in various reactions, including hydrogenation and polymerization processes .
In biology and medicine, magnesium–terbium (3/1) is studied for its potential use in biomedical devices and implants due to its biocompatibility and favorable mechanical properties. It is also explored for its potential in imaging and diagnostic applications, where terbium’s luminescent properties can be utilized .
作用機序
The mechanism of action of magnesium–terbium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates reactions by providing active sites for reactants to interact and form products. In biomedical applications, its biocompatibility and mechanical properties allow it to integrate with biological tissues and perform its intended functions without causing adverse reactions .
類似化合物との比較
Magnesium–terbium (3/1) can be compared with other similar compounds, such as magnesium–yttrium (3/1) and magnesium–gadolinium (3/1). These compounds share similar properties but differ in their specific applications and performance. For example, magnesium–yttrium (3/1) is known for its high strength and lightweight properties, making it suitable for aerospace applications, while magnesium–gadolinium (3/1) is used in magnetic and electronic applications due to its unique magnetic properties .
Conclusion
Magnesium–terbium (3/1) is a compound with diverse applications in materials science, chemistry, biology, and medicine. Its unique properties and potential for various applications make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
特性
CAS番号 |
12032-62-1 |
|---|---|
分子式 |
Mg3Tb |
分子量 |
231.84 g/mol |
InChI |
InChI=1S/3Mg.Tb |
InChIキー |
ADYUIJTUXIKOEV-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Tb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



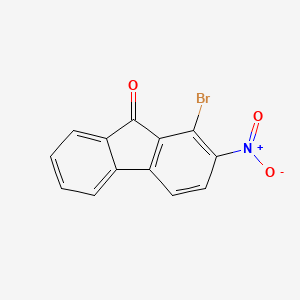
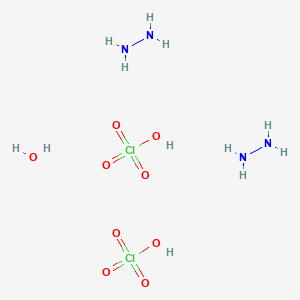
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)
